molecular formula C23H19N3O2 B2411808 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-13-8

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2411808
CAS No.: 898420-13-8
M. Wt: 369.424
InChI Key: HJPJUMCHZCOCLT-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic small molecule based on the quinazolinone scaffold, a privileged structure in modern medicinal chemistry known for a wide spectrum of biological properties . This compound is specifically designed for research applications and is For Research Use Only; it is not intended for diagnostic or therapeutic use in humans or animals. Quinazolinone derivatives, such as this benzamide, have been identified as promising scaffolds in the development of novel antibacterial agents . Recent studies on structurally related 4-oxoquinazolin-3(4H)-yl benzamide derivatives have demonstrated potent and selective antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MDR-SA), including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains . These compounds have shown low cytotoxicity in mammalian cell lines (e.g., Vero cells), resulting in a favorable selectivity index, making them valuable tools for investigating new anti-infective strategies . Furthermore, certain derivatives have exhibited synergistic effects when used in combination with FDA-approved antibiotics like linezolid, meropenem, ceftriaxone, and vancomycin, suggesting potential for use in multi-drug regimens to combat resilient bacterial infections . The presence of the 2-methyl group on the quinazolinone core and a substituted benzamide moiety are structural features common to several bioactive derivatives, underscoring the research value of this compound . Researchers can utilize this compound for probing bacterial resistance mechanisms, conducting structure-activity relationship (SAR) studies, and screening for new antimicrobial agents.

Properties

IUPAC Name

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22(27)25-18-6-5-7-19(14-18)26-16(2)24-21-9-4-3-8-20(21)23(26)28/h3-14H,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJUMCHZCOCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide typically involves the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 3-amino-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline-4,6-dione derivatives.

    Reduction: Formation of 4-methyl-N-[3-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]benzamide.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

The compound shares structural motifs with clinically approved TKIs, but key differences influence target specificity and physicochemical properties:

Compound Key Structural Features Molecular Weight Primary Targets Biological Activity
Target Compound 4-Methylbenzamide + 2-methyl-4-oxoquinazolin-3-ylphenyl ~407.4 g/mol* Not explicitly reported Inferred kinase inhibition potential
Nilotinib () 4-Methylbenzamide + 4-methylimidazole + pyridinylpyrimidine 529.5 g/mol BCR-ABL, DDR1/2 FDA-approved for CML
Imatinib () Benzamide + methylpiperazine + pyrimidine 493.6 g/mol BCR-ABL, KIT, PDGFR First-line CML therapy
Ponatinib () Benzamide + imidazopyridazine + trifluoromethylphenyl 562.6 g/mol BCR-ABL (including T315I mutant) Pan-BCR-ABL inhibitor

Key Observations :

  • The oxo group may enhance hydrogen bonding but reduce lipophilicity compared to halogenated analogs (e.g., trifluoromethyl in ) .
  • Unlike ponatinib’s imidazopyridazine, the quinazolinone core lacks extended π-conjugation, which could limit binding to deep hydrophobic pockets in kinases like ABL .
Quinazoline-Based Derivatives

and describe benzamide-quinazoline hybrids with trifluoromethylphenyl groups. For example:

  • Compound 16 (): 3-(2-Cyclopropylaminoquinazolin-6-yl)-4-methyl-N-(3-trifluoromethylphenyl)benzamide. The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the target compound’s unsubstituted phenyl . The cyclopropylamino substituent on quinazoline may improve selectivity for kinases like EGFR or DDR1/2 .
Substituent Effects on Activity
  • 4-Oxoquinazolinone vs. Pyrimidinylamino Groups: The oxo group in the target compound (vs. pyrimidinylamino in nilotinib) may reduce potency against ABL but improve selectivity for kinases favoring polar interactions .
  • Methyl Substitution : The 4-methyl group on the benzamide (shared with nilotinib) likely contributes to hydrophobic interactions in kinase ATP-binding pockets .

Biological Activity

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. Its chemical formula is C23H19N3O2C_{23}H_{19}N_{3}O_{2}, and it has a molecular weight of approximately 373.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammatory processes. The compound's mechanism includes:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, blocking their function and disrupting critical biological pathways.
  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer effects. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Effect
K562 (Chronic Myeloid Leukemia)17.14Induction of apoptosis
MDA-MB-231 (Breast Cancer)12.67Cell cycle arrest
A549 (Lung Cancer)15.00Inhibition of migration

The compound is under investigation for its potential to serve as a lead molecule in developing new anticancer therapies.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of quinazoline derivatives. Studies have shown that these compounds can exhibit antibacterial and antifungal activities:

Pathogen Activity
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Candida albicansPotential antifungal

These findings suggest that this compound could be explored further for its use in treating infections.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal reported that derivatives similar to this compound demonstrated notable cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antiviral Potential : Research on related compounds has highlighted their ability to increase intracellular levels of antiviral proteins such as APOBEC3G, which can inhibit viral replication, including Hepatitis B Virus (HBV). This suggests a potential application in antiviral therapies .
  • In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and toxicity profiles of similar quinazoline derivatives, indicating favorable safety profiles and effective bioavailability .

Q & A

Q. How are stability issues (e.g., hydrolysis of the benzamide bond) addressed during storage and in vivo delivery?

  • Lyophilization : Store as a lyophilized powder under argon.
  • Formulation : PEGylated liposomes protect against enzymatic degradation in serum .

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